(r)-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol

Description

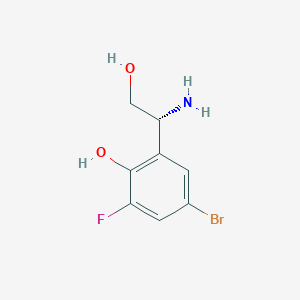

(R)-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a chiral aromatic compound featuring a phenol core substituted with bromine (Br) at position 4, fluorine (F) at position 6, and a (1-amino-2-hydroxyethyl) group at position 2. The stereochemistry at the chiral center (R-configuration) confers unique physicochemical and biological properties.

Properties

Molecular Formula |

C8H9BrFNO2 |

|---|---|

Molecular Weight |

250.06 g/mol |

IUPAC Name |

2-[(1R)-1-amino-2-hydroxyethyl]-4-bromo-6-fluorophenol |

InChI |

InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1 |

InChI Key |

KYPRMAGOMIUHBA-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1[C@H](CO)N)O)F)Br |

Canonical SMILES |

C1=C(C=C(C(=C1C(CO)N)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One possible route could be:

Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Introduction of the fluorine atom can be done using a fluorinating agent such as Selectfluor.

Aminoethylation: The aminoethyl group can be introduced via a Mannich reaction involving formaldehyde, a secondary amine, and the phenol derivative.

Resolution: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

Oxidation: Quinones or hydroquinones.

Reduction: Primary amines or alcohols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: As a ligand in metal-catalyzed reactions.

Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

Therapeutics: Potential use in the treatment of diseases due to its biological activity.

Diagnostics: Potential use in diagnostic assays.

Industry

Materials Science: Potential use in the development of new materials with unique properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol with three analogs, focusing on substituent effects, crystallographic data, and reactivity.

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

Key Differences :

- Core Structure: Cyclohexa-1,3-diene ring vs. phenolic aromatic ring.

- Substituents: Bromine and fluorine on phenyl rings vs. directly on the phenol core.

- Functional Groups: Ethyl carboxylate and amino groups vs. amino-hydroxyethyl and phenol groups.

Crystallographic Insights :

- The cyclohexa-diene analog exhibits a distorted screw-boat conformation with puckering parameters (Q = 0.434 Å, θ = 64.7°) .

- Dihedral angles between bromophenyl and fluorophenyl rings (81.0° and 76.4°) suggest steric hindrance, contrasting with the planar phenol core of the target compound.

- Hydrogen-bonding networks (N–H⋯O) stabilize packing in the analog, similar to the O–H and N–H interactions expected in this compound .

Reactivity :

- The amino group in the analog participates in amination reactions, while the target compound’s amino-hydroxyethyl moiety may undergo oxidation or serve as a chelating site .

4-Bromo-6-fluorophenol Derivatives

General Features :

- Substituent Positioning: Bromine (para) and fluorine (meta) on phenol vs. bromine (para) and fluorine (meta) in the target compound.

- Electronic Effects: The electron-withdrawing Br and F substituents enhance acidity (pKa ~8–9) compared to unsubstituted phenol (pKa ~10).

Table 1: Substituent Effects on Acidity and Reactivity

*Estimated based on analogous compounds.

Chiral Amino-Alcohol Derivatives

Stereochemical Influence :

- The (R)-configuration in the target compound contrasts with (S)-enantiomers in related amino-alcohols, affecting binding affinity to chiral receptors.

- Hydrogen Bonding : The –CH(OH)– group in the target compound forms stronger intramolecular H-bonds than –CH2– analogs, influencing solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.